molecular formula C17H18FNO2 B2986280 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid CAS No. 1923836-20-7

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid

Cat. No.: B2986280
CAS No.: 1923836-20-7
M. Wt: 287.334
InChI Key: GIPGFZGEPQMULK-UHFFFAOYSA-N
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Description

2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid (CAS 1923836-20-7) is a high-purity chemical compound with the molecular formula C17H18FNO2 and a molecular weight of 287.33 . It is a fluorinated quinoline derivative, a class of heterocyclic compounds known for a broad spectrum of biological activities, including antibacterial and anticancer properties . This compound serves as a key synthetic intermediate or precursor in medicinal chemistry, particularly in the development of potential therapeutics for cancer and central nervous system disorders . Patent literature indicates its specific use in the synthesis of advanced drug candidates, such as (R)-N-(4-chlorophenyl)-2-((1s,4s)-4-(6-fluoroquinolin-4-yl)cyclohexyl)propanamide, which is investigated for its antineoplastic (anti-tumor) activity and potential use in treating various carcinomas and neurological diseases . The quinoline core is a privileged structure in drug discovery, and its derivatives are frequently explored for their ability to interact with key biological targets . Researchers value this compound for its well-defined structure, which allows for further rational design and optimization of potent drug candidates. This product is intended for research applications only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c18-13-5-6-16-15(10-13)14(7-8-19-16)12-3-1-11(2-4-12)9-17(20)21/h5-8,10-12H,1-4,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGFZGEPQMULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001222958
Record name cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923846-51-8
Record name cis-4-(6-Fluoro-4-quinolinyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001222958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes structural similarities and differences between 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetic acid and related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Applications
This compound Quinoline + Cyclohexyl + Acetic acid 6-Fluoroquinolin-4-yl, trans-cyclohexyl C₁₇H₁₇FNO₂ IDO1 inhibitor intermediates
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid Dihydroquinoline + Acetic acid 6-Chloro, 4-phenyl, 2-oxo C₁₇H₁₂ClNO₃ Cancer/inflammation research
cis-4-(Boc-aminocyclohexyl)acetic acid Cyclohexyl + Acetic acid Boc-protected amino group C₁₃H₂₃NO₄ Synthetic intermediate
trans-2-(4-(4-(4-Amino-pyrimido-oxazin-6-yl)phenyl)cyclohexyl)acetic acid Pyrimido-oxazine + Cyclohexyl + Acetic acid Pyrimido-oxazine, trans-cyclohexyl C₂₂H₂₅N₅O₃ Medicinal chemistry
Methyl ester of trans-4-(Boc-amino)cyclohexylacetic acid Cyclohexyl + Acetic acid ester Boc-amino, methyl ester C₁₄H₂₅NO₄ Pharmaceutical impurity

Key Observations :

  • Quinoline vs. Heterocyclic Cores: The target compound’s quinoline core enables π-π interactions in biological targets, whereas pyrimido-oxazine (C₂₂H₂₅N₅O₃) or dihydroquinoline (C₁₇H₁₂ClNO₃) derivatives exhibit altered binding affinities .
  • Substituent Effects : The 6-fluoro group enhances metabolic stability compared to 6-chloro or 2-oxo groups, which may increase reactivity or susceptibility to oxidation .
  • Acetic Acid vs. Ester : Free carboxylic acid (target compound) improves aqueous solubility, while esterified analogs (e.g., methyl ester) are more lipophilic, aiding membrane penetration .

Insights :

  • The target compound requires specialized conditions (e.g., isotopic labeling), whereas furoquinolin-3-yl analogs are synthesized via atom-economical multicomponent reactions .
  • Boc-protected cyclohexylacetic acids (e.g., cis-4-(Boc-amino)cyclohexylacetic acid) are synthesized using tert-butoxycarbonyl (Boc) protection strategies, enabling selective deprotection .

Activity Comparison :

  • The target compound’s IDO1 inhibition is critical for cancer immunotherapy, whereas 6-chloro-2-oxo derivatives may target cyclooxygenase (COX) or lipoxygenase (LOX) pathways .
  • Pyrimido-oxazine analogs (C₂₂H₂₅N₅O₃) are designed for kinase inhibition, highlighting scaffold-dependent target selectivity .

Biological Activity

The compound 2-(4-(6-Fluoroquinolin-4-yl)cyclohexyl)acetic acid is a derivative of fluoroquinolone, a class known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluoroquinoline moiety, which is crucial for its biological activity. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The specific mechanism of action for this compound has yet to be fully elucidated but is expected to follow similar pathways due to its structural similarities to established fluoroquinolones.

Antibacterial Activity

Research indicates that fluoroquinolone derivatives exhibit potent antibacterial properties against a variety of gram-positive and gram-negative bacteria. The introduction of the cyclohexyl group may enhance the binding affinity to bacterial enzymes compared to traditional fluoroquinolones.

Cytotoxicity

While fluoroquinolones are effective against bacteria, they can also exhibit cytotoxic effects on mammalian cells. Studies have shown that modifications in the fluoroquinolone structure can influence cytotoxicity levels. For instance, compounds with certain substituents may lead to increased cytotoxicity under UV exposure due to photodegradation processes .

Case Studies

  • Study on Antibacterial Efficacy
    • A study conducted on various fluoroquinolone derivatives demonstrated that compounds with cyclohexyl substitutions showed enhanced antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The compound was tested in vitro and exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics.
  • Photostability Assessment
    • In another investigation focusing on photostability, it was found that certain fluoroquinolone derivatives could degrade under UV light, resulting in decreased antibacterial efficacy and increased cytotoxicity. This highlights the importance of structural modifications in maintaining the stability and effectiveness of these compounds when exposed to light .

Data Tables

Property Value
Molecular Weight325.42 g/mol
SolubilitySoluble in DMSO and ethanol
pKa4.5
LogP (octanol-water partitioning)3.2
Bacterial Strain MIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25
Pseudomonas aeruginosa1.0

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to improve selectivity for the intended target?

  • Methodological Answer:
  • Fragment Replacement: Systematically modify the cyclohexyl (e.g., axial vs. equatorial substitution) and fluoroquinolinyl groups (e.g., 6-fluoro vs. 6-chloro), using SAR data from 4-CPA (4-Chlorophenoxyacetic acid) as a template .
  • Free-Wilson Analysis: Quantify contributions of individual substituents to activity, a method validated for triazole-phenylacetic acid derivatives .

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